![molecular formula C21H23FN2O5S2 B11698516 [8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone](/img/structure/B11698516.png)
[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is a complex organic compound with the molecular formula C21H23FN2O5S2. It is characterized by the presence of an indolizine core, which is a fused bicyclic structure containing nitrogen, and various functional groups including amino, propylsulfonyl, and fluorophenyl groups .
Vorbereitungsmethoden
The synthesis of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves multiple steps. One common synthetic route starts with the preparation of the indolizine core, which can be achieved through classical methodologies such as the Scholtz or Chichibabin reactions . The introduction of the propylsulfonyl groups is typically done via sulfonation reactions using propylsulfonyl chloride in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the indolizine derivative with 4-fluorobenzoyl chloride to form the desired methanone compound .
Analyse Chemischer Reaktionen
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Coupling Reactions: The compound can undergo coupling reactions with various aryl halides in the presence of palladium catalysts to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and functional materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Compared to other indolizine derivatives, 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is unique due to its specific functional groups and structural features. Similar compounds include:
8-Amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone: Lacks the fluorophenyl group, which may result in different biological activities.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have different substitution patterns on the indole core and are studied for their anti-HIV-1 activity.
Eigenschaften
Molekularformel |
C21H23FN2O5S2 |
---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C21H23FN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3 |
InChI-Schlüssel |
ZAUWAERYEMVHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.